Regioselectivity in Hydroformylation: Branched vs. Linear Aldehyde Formation
In the hydroformylation of methyl 3-pentenoate (M3P), the target compound is formed as a branched aldehyde. The selectivity for the branched 4-formyl methyl pentanoate (methyl 4-methyl-5-oxopentanoate) over the linear 5-formyl methyl pentanoate is highly catalyst-dependent. Using a Pt/Sn catalyst system modified with a large bite angle diphosphine ligand, a high selectivity to branched aldehydes, including the 4-formyl isomer, was observed [1]. This contrasts sharply with Rh-catalyzed systems, which typically favor the linear 5-formyl isomer [1][2]. For example, a patent describes a process achieving a 94:6 ratio of methyl 5-formylvalerate to methyl 4-formylvalerate using a specific catalyst, highlighting the ability to tune selectivity [3].
| Evidence Dimension | Regioselectivity (branched vs. linear aldehyde) |
|---|---|
| Target Compound Data | Formed as the branched 4-formyl methyl pentanoate in Pt/Sn-catalyzed hydroformylation [1]. |
| Comparator Or Baseline | Methyl 5-formylvalerate (linear isomer) is favored in Rh-catalyzed hydroformylation [1][2]. |
| Quantified Difference | Selectivity can be inverted; a specific catalyst system yields a 94:6 ratio of linear to branched product [3]. |
| Conditions | Hydroformylation of methyl 3-pentenoate with CO/H₂ in the presence of a catalyst [1][3]. |
Why This Matters
The ability to control regioselectivity is critical for synthesizing the correct isomer, as the branched compound is a required intermediate for specific downstream applications, and using the wrong isomer would lead to a different product profile.
- [1] Meessen, P., Vogt, D., & Keim, W. (1998). Highly regioselective hydroformylation of internal, functionalized olefins applying Pt/Sn complexes with large bite angle diphosphines. Journal of Organometallic Chemistry, 551(1-2), 165-170. View Source
- [2] Li, Y., et al. (2009). Hydroformylation of methyl-3-pentenoate over a phosphite ligand modified Rh/SiO2 catalyst. Chinese Journal of Catalysis, 30(1), 31-36. View Source
- [3] Gelling, J. (1993). Preparation of ω-formylalkanecarboxylic esters. European Patent EP0532093A1. View Source
